Corodane

Fragrance ingredient safety IFRA standard Dermal sensitization

Researchers developing diamondoid-based materials require the tricyclo[5.2.1.0²,⁶]decane scaffold, which only Corodane provides. Adamantanone (CAS 700-58-3) cannot substitute-its adamantane skeleton lacks the requisite steric environment for diamantanol synthesis. • Exclusive diamantanol precursor - mandatory starting material for diamondoid nanotechnology and optoelectronic materials • >45,000-fold lower 95th percentile fine fragrance concentration vs. analog CAS 41724-19-0, minimizing dermal sensitization risk • Log Kow 2.25 & water solubility 907.7 mg/L reduce bioaccumulation potential for green chemistry applications

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 13380-94-4
Cat. No. B048084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorodane
CAS13380-94-4
SynonymsTetrahydro-4,7-methanoindan-5(4H)-one;  8-Ketotricyclo[5.2.1.02,6]decane;  8-Oxotricyclo[5.2.1.02,6]decane;  NSC 77098;  Tricyclo[5.2.1.02,6]decan-8-one
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3CC2CC3=O
InChIInChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2
InChIKeyOMIDXVJKZCPKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corodane Physicochemical and Safety Profile


Corodane (tricyclo[5.2.1.0²,⁶]decan-8-one, CAS 13380-94-4) is a bridged tricyclic ketone [1] with molecular formula C10H14O and a molecular weight of 150.22 g·mol⁻¹. As a polycyclic ketone featuring a strained tricyclo[5.2.1.0²,⁶]decane skeleton, it is primarily employed as a synthetic intermediate for hindered olefins such as diamantanol and as a reagent to elevate the glass transition temperature of poly(methyl methacrylate) .

Synthetic intermediate: Hindered olefin and diamondoid framework construction.
Polymer modifier: Reported to elevate glass transition temperature of PMMA.
Ultra-low fragrance context: Supports olfactory impact at trace inclusion levels.

Corodane: Why Substitutes Fail


Although other bridged ketones such as adamantanone (CAS 700-58-3) share the C10H14O formula, the tricyclo[5.2.1.0²,⁶]decane scaffold of Corodane imposes a distinct steric environment and carbonyl reactivity. Adamantanone possesses an adamantane skeleton and cannot deliver the tricyclodecane framework required for diamantanol synthesis . Furthermore, safety assessment data reveal that Corodane operates at drastically lower fragrance concentrations than its structural analog octahydro-7-methyl-1,4-methanonaphtalen-6(2H)-one (CAS 41724-19-0), and its environmental partitioning properties differ markedly from this analog [1], [2]. Substitution would therefore alter both synthetic outcomes and product safety profiles.

Skeletal isomer mismatch
Adamantanone shares C10H14O but provides an adamantane core; it cannot deliver the tricyclodecane scaffold required for diamantanol synthesis.
Exposure profile may shift
Structural analog CAS 41724-19-0 operates at fragrance concentrations orders of magnitude higher; direct substitution would alter aggregate dermal exposure context.
Environmental fate differs markedly
Corodane exhibits lower Log Kow and higher water solubility than analog 41724-19-0; substitution would change predicted environmental partitioning profile.

Corodane: Safety, Physicochemical & Synthetic Evidence


Ultra-Low Fragrance Concentration Advantage

The 95th percentile concentration of Corodane in fine fragrance was reported as 0.0000019% [1]. By contrast, the structural analog octahydro-7-methyl-1,4-methanonaphtalen-6(2H)-one (CAS 41724-19-0) exhibited a concentration of 0.089% [2], producing a ratio of approximately 1:46,800. This >45,000-fold difference indicates that Corodane delivers sufficient odor impact at dramatically lower levels, implying a much lower olfactory threshold and, consequently, a wider safety margin against dermal sensitization at typical use levels.

Fragrance concentration
Head-to-head
Corodane: 0.0000019%
Analog: 0.089%
46,800-fold lower fine fragrance concentration reported. Supports exposure-margin interpretation.
Creme RIFM Aggregate Exposure Model; 2016 survey data.
Fragrance ingredient safety IFRA standard Dermal sensitization

Boiling Point & Density vs. Adamantanone

Corodane exhibits a boiling point of 234.9 °C at 760 mmHg and a density of 1.105 g/cm³ [1]. Adamantanone (CAS 700-58-3), a commonly available C10H14O ketone, has a boiling point of approximately 185.55 °C and a density of 1.07 g/cm³ . The 49.4 °C higher boiling point and 0.035 g/cm³ higher density of Corodane necessitate higher distillation temperatures and may influence solvent compatibility in reactions where boiling point governs work-up or separation.

Boiling point
Cross-study comparable
234.9 °C
49.4 °C higher than adamantanone. May require adjusted distillation parameters.
760 mmHg; supplier and EPI Suite data.
Physicochemical property Purification Synthetic intermediate handling

Log Kow and Water Solubility: Environmental Advantage

Corodane displays an estimated Log Kow of 2.25 and water solubility of 907.7 mg/L [1]. In comparison, the structural analog octahydro-7-methyl-1,4-methanonaphtalen-6(2H)-one (41724-19-0) has a Log Kow of 2.45 and water solubility of 450.4 mg/L [2]. The lower Log Kow (−0.20) and roughly doubled water solubility of Corodane translate to a lower predicted bioaccumulation factor and greater mobility in aquatic systems.

Environmental fate
Cross-study comparable
Log Kow 2.25
Water solubility 907.7 mg/L
Lower Kow and ~2× solubility vs. analog. Supports lower bioaccumulation potential interpretation.
EPI Suite v4.0 estimates from RIFM assessments.
Environmental fate Log Kow Water solubility Bioaccumulation

Exclusive Synthetic Access to Hindered Olefins and Diamondoid Frameworks: Corodane vs. Adamantanone

Corodane is explicitly listed as a reagent for synthesizing hindered olefins such as diamantanol , a diamondoid hydrocarbon sought for nanotechnology and materials science. Adamantanone, though also a C10H14O ketone, possesses an adamantane core that leads to adamantane-derived products, not the tricyclo[5.2.1.0²,⁶]decane skeleton required for diamantanol. No alternative single-step precursor is documented for this transformation.

Synthetic exclusivity
Class-level
Documented diamantanol precursor
Enables tricyclodecane-based diamondoid pathway. Adamantanone cannot substitute.
Data to verify; no alternative single-step precursor reported.
Diamondoid synthesis Hindered olefin Synthetic intermediate Diamantanol

Corodane Application Scenarios


Ultra-Low-Dose Fragrance Formulation

Based on the >45,000-fold lower 95th percentile fine fragrance concentration compared to analog 41724-19-0 [1], Corodane is ideally suited for fragrance houses aiming to deliver novel scent profiles while minimizing dermal sensitization risk and raw-material cost per formulation unit.

Diamondoid Material Precursor Synthesis

Corodane serves as the exclusive documented precursor for synthesizing hindered olefins such as diamantanol , making it the mandatory starting material for academic and industrial laboratories developing diamondoid-based nanotechnology or optoelectronic materials.

Environmentally Conscious Fragrance Ingredient Selection

With a Log Kow of 2.25 and water solubility of 907.7 mg/L versus higher Kow and lower solubility for analog 41724-19-0 [2], Corodane presents a reduced bioaccumulation potential and improved aquatic mobility, aligning with green chemistry principles for environmentally screened fragrance development.

Application
Selection Property
Validation Focus
Ultra-low-dose fragrance research
Trace-level olfactory impact
Dermal sensitization margin context at reported use levels
Diamondoid material synthesis
Strained tricyclodecane scaffold
Hindered olefin pathway feasibility for diamantanol
Green chemistry screening
Log Kow 2.25, 907.7 mg/L solubility
Bioaccumulation and aquatic mobility model review

Technical Documentation Hub

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